5-(6-Aminohexyl)-2'-deoxyuridine
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Overview
Description
5-(6-Aminohexyl)-2’-deoxyuridine is a modified nucleoside analog that has garnered significant interest in the fields of molecular biology and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Aminohexyl)-2’-deoxyuridine typically involves the modification of oligodeoxynucleotides using H-phosphonate chemistry. An aliphatic diamine is coupled with a phosphonate group, forming a phosphoramidate linkage to the last internucleotide phosphate of oligodeoxynucleotides . This method avoids stringent acidic conditions and allows for efficient purification steps.
Industrial Production Methods
While specific industrial production methods for 5-(6-Aminohexyl)-2’-deoxyuridine are not extensively documented, the general approach involves large-scale synthesis using similar H-phosphonate chemistry techniques. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(6-Aminohexyl)-2’-deoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The aminohexyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions involving 5-(6-Aminohexyl)-2’-deoxyuridine include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can result in various substituted products.
Scientific Research Applications
5-(6-Aminohexyl)-2’-deoxyuridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Employed in the preparation of DNA microarrays and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic applications, including as a component in antiviral and anticancer therapies.
Industry: Utilized in the development of biosensors and other diagnostic tools.
Mechanism of Action
The mechanism of action of 5-(6-Aminohexyl)-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The aminohexyl group enhances its binding affinity to nucleic acid targets, potentially disrupting DNA replication and transcription. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)-5-Chloro-1-Naphthalenesulfonamide: A compound with a similar aminohexyl group but different core structure.
6-Aminohexyl-uridine-C1,5’-diphosphate: Another nucleoside analog with similar functional groups.
Uniqueness
5-(6-Aminohexyl)-2’-deoxyuridine is unique due to its specific modification at the 5-position of deoxyuridine, which enhances its functionality and broadens its range of applications compared to other similar compounds.
Properties
CAS No. |
189219-95-2 |
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Molecular Formula |
C15H25N3O5 |
Molecular Weight |
327.38 g/mol |
IUPAC Name |
5-(6-aminohexyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H25N3O5/c16-6-4-2-1-3-5-10-8-18(15(22)17-14(10)21)13-7-11(20)12(9-19)23-13/h8,11-13,19-20H,1-7,9,16H2,(H,17,21,22)/t11-,12+,13+/m0/s1 |
InChI Key |
LBEXYJPSGGMWRG-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCCCN)CO)O |
Origin of Product |
United States |
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